Pyrazolo[1,5-a]pyrimidine-3-amidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as PAP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. PAP is an important intermediate in the synthesis of a variety of compounds and is used in the synthesis of drugs, pesticides, and other organic substances. PAP can be synthesized by a variety of methods, including the use of a Grignard reagent, a Lewis acid, and an amine. It can also be synthesized from various precursors, such as anilines, amines, and carboxylic acids.
Scientific Research Applications
- Pyrazolo[1,5-a]pyrimidines (PPs) have gained attention as strategic compounds for optical applications. Their tunable photophysical properties make them valuable for studying intracellular processes, chemosensors, and organic materials . Researchers have identified specific PPs (such as 4a–g) with good solid-state emission intensities, comparable to commercial probes like coumarin-153 and rhodamine 6G. These PPs can serve as fluorescent probes and imaging agents in biological studies.
- PP derivatives exhibit promising antitumor activity. Their structural diversity and kinase inhibitory properties make them attractive candidates for cancer therapy . Researchers have explored PP-based compounds as inhibitors of kinases such as B-Raf, KDR, Lck, and Src kinase. These molecules hold potential for targeted cancer treatment.
- PP derivatives have been investigated for their enzymatic inhibitory activity. By modulating the pyrazolo[1,5-a]pyrimidine core, researchers aim to design effective drugs. These compounds may inhibit specific enzymes involved in disease pathways .
- Recent studies have highlighted the versatility of PP-based compounds. Their combination of photophysical properties and biological activities allows them to serve as lipid droplet biomarkers for cancer cells (e.g., HeLa cells) and normal cells (e.g., L929 cells) . This dual functionality opens up new avenues for diagnostic and therapeutic applications.
- Some pyrazolo[1,5-a]pyrimidines exhibit antibacterial activity. For instance, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated good antibacterial effects against Escherichia coli and Salmonella enterica . Further exploration of these properties could lead to novel antimicrobial agents.
- PP derivatives have attracted interest in material science due to their significant photophysical properties. Their efficient synthetic approaches, easy functionalization, and fluorescence characteristics make them valuable for material design . Researchers continue to explore their applications in optoelectronic devices and other functional materials.
Fluorescent Probes and Imaging Agents
Antitumor Agents
Enzymatic Inhibition
Lipid Droplet Biomarkers
Antimicrobial Properties
Material Science and Photophysical Properties
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine-3-amidoxime, also known as N’-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide, is a derivative of pyrazolopyrimidines . Pyrazolopyrimidines are known to form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides . .
Mode of Action
It is known that pyrazolopyrimidines, the core structure of this compound, have a wide range of biological and pharmaceutical activities . They are part of several drugs and have been reported to have anticancer activity .
Biochemical Pathways
Pyrazolopyrimidines, the core structure of this compound, are known to affect a variety of biological and pharmacological activities .
Result of Action
Pyrazolopyrimidines, the core structure of this compound, have been reported to have anticancer activity .
properties
IUPAC Name |
N'-hydroxypyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h1-4,13H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJKBGREYYGLAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=NO)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN2C(=C(C=N2)/C(=N/O)/N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyrimidine-3-amidoxime |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.